5,5-Dibenzylimidazolidine-2,4-dione

Overview

Description

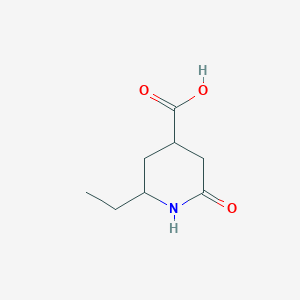

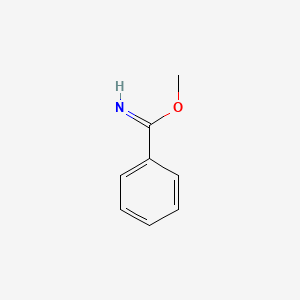

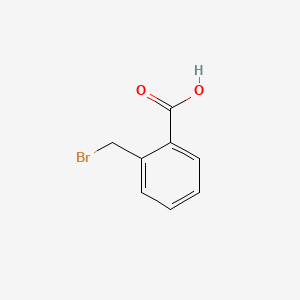

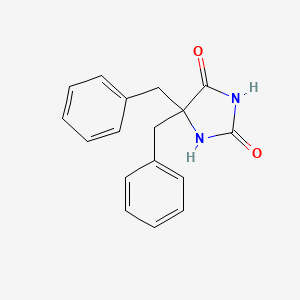

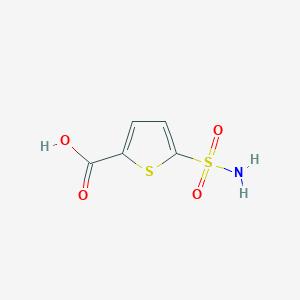

5,5-Dibenzylimidazolidine-2,4-dione, also known as DBI or Cbz-Dbi, is a cyclic urea molecule . It has a molecular weight of 280.33 and is typically available in powder form .

Molecular Structure Analysis

The molecular structure of 5,5-Dibenzylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with two benzyl groups attached at the 5-position . The InChI code for this compound is 1S/C17H16N2O2/c20-15-17 (19-16 (21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2, (H2,18,19,20,21) .

Physical And Chemical Properties Analysis

5,5-Dibenzylimidazolidine-2,4-dione is a powder with a melting point of 320-321°C . It has a molecular weight of 280.33 .

Scientific Research Applications

Antibacterial Agents

5,5-Dibenzylimidazolidine-2,4-dione: has been studied for its potential in creating hybrid compounds with antibacterial properties. Research indicates that when combined with heterocyclic moieties such as Oxazepines, Diazepines, and Quinazolin, it can exhibit potent antibacterial activity, particularly against Escherichia coli .

Antiepileptic Drug Development

This compound is structurally related to phenytoin, a well-known antiepileptic drug. It acts by inhibiting brain sodium channels, which is crucial for controlling partial and generalized seizures. The modification of 5,5-Dibenzylimidazolidine-2,4-dione could lead to the development of new anticonvulsant medications .

Anticancer Research

Derivatives of 5,5-Dibenzylimidazolidine-2,4-dione are being explored as potential anticancer agents. Structural modifications of this compound are being examined to enhance therapeutic potential and suppress tumor growth effectively .

Proteomics Research

The compound is available for purchase for proteomics research applications, indicating its use in the study of proteins and their functions. This could involve the investigation of protein interactions, structures, and expressions .

Pharmacological Hybridization

The concept of pharmacological hybridization involves merging two or more pharmacophores to produce a molecule with a better pharmacological profile5,5-Dibenzylimidazolidine-2,4-dione serves as a base for creating hybrid compounds with enhanced pharmacological activities .

Antihistaminic and Antiallergic Agents

Compounds related to 5,5-Dibenzylimidazolidine-2,4-dione , such as Oxazepines, have been established in the pharmaceutical field for their antihistaminic and antiallergic properties. Research into this compound could further these applications .

Central Nervous System Depressants

Research has shown that compounds with structures similar to 5,5-Dibenzylimidazolidine-2,4-dione can act as central nervous system depressants. This opens up possibilities for its use in developing drugs that can induce sedation or treat anxiety .

Analgesic Properties

The compound’s derivatives have been observed to possess analgesic properties, making it a candidate for the development of new pain-relief medications. This is particularly relevant for conditions where inflammation is a significant factor .

Safety and Hazards

The safety information for 5,5-Dibenzylimidazolidine-2,4-dione indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 5,5-Dibenzylimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

5,5-Dibenzylimidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of this dual binding mechanism .

Biochemical Pathways

The compound affects the Wnt β-catenin pathway . This pathway is responsible for regulating cell growth and differentiation, and its dysregulation is associated with the progression and development of diverse carcinomas .

Pharmacokinetics

The compound’s molecular weight of 28033 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate cells more effectively.

Result of Action

The binding of 5,5-Dibenzylimidazolidine-2,4-dione to TNKS-1 and TNKS-2 results in the inhibition of these targets . This inhibition disrupts the Wnt β-catenin pathway, potentially leading to the suppression of cell growth and differentiation .

properties

IUPAC Name |

5,5-dibenzylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEFYRGLENJHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283782 | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dibenzylimidazolidine-2,4-dione | |

CAS RN |

23186-94-9 | |

| Record name | NSC33387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23186-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)